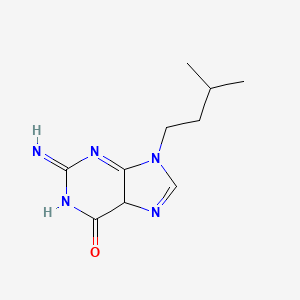

2-imino-9-(3-methylbutyl)-5H-purin-6-one

Description

Broad Significance of Purine (B94841) Derivatives in Chemical Biology and Medicinal Chemistry

Purine derivatives are a cornerstone of modern chemical biology and medicinal chemistry, owing to their fundamental roles in biological systems. The purine core, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is the central component of the nucleobases adenine (B156593) and guanine (B1146940), which are essential building blocks of DNA and RNA. Beyond their role in genetics, purine-based molecules are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), for example, is the primary energy currency of the cell, while cyclic adenosine monophosphate (cAMP) and guanosine (B1672433) triphosphate (GTP) are crucial second messengers and signaling molecules.

The structural similarity of synthetic purine analogs to these endogenous molecules allows them to interact with a wide array of biological targets, including enzymes and receptors. This mimicry has been exploited to develop a multitude of therapeutic agents. nih.govnih.gov Purine analogs are widely used as antimetabolites in cancer therapy, where they interfere with DNA replication in rapidly dividing cells. nih.govnih.gov Furthermore, their ability to modulate purinergic signaling pathways has led to their investigation as potential treatments for a range of conditions, including viral infections, autoimmune diseases, and neurological disorders. acs.orgresearchgate.netresearchgate.net The development of these therapeutic agents is a multidisciplinary effort, involving synthetic chemistry, biochemistry, and pharmacology. acs.org

Distinctive Features and Research Relevance of Imino-Purinone Derivatives

Within the broad class of purine derivatives, imino-purinones represent a subset with distinct chemical features that are of significant research interest. The imino group, a nitrogen atom double-bonded to a carbon, can influence the molecule's hydrogen bonding capabilities and electronic properties compared to the more common amino or keto groups found in canonical purines. These alterations can lead to modified interactions with biological targets, potentially offering enhanced selectivity or potency.

The tautomeric forms of the purine ring system can be influenced by the presence of an imino group, which in turn can affect its recognition by enzymes and receptors. nih.gov Research into imino-containing heterocyclic compounds has revealed a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.gov In the context of purine chemistry, the exploration of imino derivatives offers a pathway to novel molecular scaffolds with the potential for unique biological activities.

Rationale for Dedicated Investigation into 2-Imino-9-(3-methylbutyl)-5H-purin-6-one

A dedicated investigation into this compound is warranted by the unique combination of its structural features. The 2-imino-purin-6-one core presents the aforementioned potential for novel biological interactions. Furthermore, the N9-alkylation with a 3-methylbutyl (isopentyl) group introduces a lipophilic side chain that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The nature of the substituent at the N9 position of the purine ring is known to be a critical determinant of biological activity, affecting factors such as cell permeability, metabolic stability, and target binding affinity. researchgate.net By introducing an isopentyl group, the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins may be enhanced.

The specific combination of the imino-purinone core and the 3-methylbutyl side chain in this compound has the potential to yield a compound with novel biological activities. Its structural similarity to endogenous purines suggests that it could interact with a variety of enzymes and receptors, while its unique substitutions provide an opportunity for discovering new structure-activity relationships. The synthesis and biological evaluation of this compound would, therefore, be a valuable contribution to the field of medicinal chemistry, potentially leading to the identification of new chemical probes or therapeutic lead compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-imino-9-(3-methylbutyl)-5H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c1-6(2)3-4-15-5-12-7-8(15)13-10(11)14-9(7)16/h5-7H,3-4H2,1-2H3,(H2,11,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGCSSRDBBOEJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=NC2C1=NC(=N)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Imino 9 3 Methylbutyl 5h Purin 6 One Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

For 2-imino-9-(3-methylbutyl)-5H-purin-6-one, a complete NMR analysis would involve several experiments. A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating their electronic environment), and their splitting patterns (J-coupling), which inform on adjacent protons. For instance, the protons of the 3-methylbutyl (isopentyl) group would exhibit characteristic signals: a doublet for the two terminal methyl groups, a multiplet for the adjacent methine proton, and a triplet for the methylene (B1212753) group attached to the purine (B94841) N9 atom. The protons on the purine ring and the imino/amino groups would also produce distinct signals.

A ¹³C NMR spectrum would complement this by identifying all unique carbon atoms in the molecule, from the purine core to the alkyl side chain. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively link proton signals with their directly attached carbons and to trace the proton-proton coupling networks, thereby confirming the connectivity of the entire molecular framework.

While specific experimental NMR data for this compound are not available in the reviewed literature, the table below illustrates the type of data that would be generated for a full structural assignment.

Table 1: Anticipated NMR Data for this compound (Note: Data are hypothetical and for illustrative purposes only)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H8 (Purine) | ~7.8-8.2 | ~138-142 |

| C8 (Purine) | - | ~138-142 |

| C4 (Purine) | - | ~150-155 |

| C5 (Purine) | - | ~115-120 |

| C6 (Purine, C=O) | - | ~158-162 |

| C2 (Purine, C=N) | - | ~155-160 |

| N9-CH₂ | ~4.0-4.3 (t) | ~42-46 |

| CH₂-CH | ~1.6-1.9 (m) | ~38-42 |

| CH-(CH₃)₂ | ~1.5-1.8 (m) | ~25-29 |

| (CH₃)₂ | ~0.9-1.0 (d) | ~22-24 |

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of a compound's elemental composition with high confidence.

For this compound (Chemical Formula: C₁₀H₁₃N₅O), HRMS would be used to confirm its exact molecular weight. The calculated monoisotopic mass is 219.1120 Da. An experimental HRMS measurement yielding a value very close to this, within a few parts per million (ppm), would strongly support the proposed chemical formula.

Furthermore, tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern of the molecule. In this technique, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the 3-methylbutyl side chain and cleavages within the purine ring system. Analysis of these fragments helps to piece together the molecular structure, confirming the identity of the purine core and the nature and attachment point of the alkyl substituent. No specific experimental mass spectrometry or fragmentation data for this compound has been reported in the searched scientific databases.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: Data are theoretical and for illustrative purposes only)

| Ion | Chemical Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₄N₅O⁺ | 220.1193 |

| [M+Na]⁺ | C₁₀H₁₃N₅ONa⁺ | 242.1012 |

X-ray Crystallography for Precise Three-Dimensional Molecular Architecture

To perform this analysis, a suitable single crystal of this compound would need to be grown. When this crystal is exposed to an X-ray beam, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the construction of an electron density map, from which the positions of all atoms (except hydrogen, typically) can be determined with high precision.

The resulting crystal structure would confirm the planarity of the purine ring system, the specific tautomeric form (imino vs. amino), and the conformation of the flexible 3-methylbutyl side chain. It would also reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound. Despite the power of this technique, there are no published crystal structures for this compound. Studies on related N9-substituted guanine (B1146940) derivatives, however, have been conducted and show the utility of this method in confirming the site of alkylation. acs.org

Table 3: Illustrative Crystallographic Data Parameters (Note: These are examples of parameters obtained from an X-ray crystallography experiment and are not actual data for the target compound)

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.7 |

| b (Å) | 9.8 |

| c (Å) | 16.5 |

| β (°) | 100.7 |

| Volume (ų) | 1370 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Raman spectroscopy provides complementary information. While strong in IR, the C=O stretch is often weaker in Raman, whereas the aromatic ring vibrations are typically strong. nih.govacs.org Comparing the IR and Raman spectra can help in the assignment of vibrational modes, especially for molecules with a center of symmetry, although that is not the case here.

A comprehensive analysis of both IR and Raman spectra would confirm the presence of all key functional groups and provide evidence for the proposed structure. However, specific experimental vibrational spectra for this compound are not documented in the available literature. Data for the parent compound, guanine, and other derivatives show characteristic bands that would be expected to appear, with shifts, in the spectrum of the target compound. nih.govresearchgate.net

Table 4: Expected Vibrational Spectroscopy Bands for this compound (Note: Frequencies are approximate and for illustrative purposes only)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100 - 3500 |

| C-H (alkyl) | Stretch | 2850 - 3000 |

| C=O (carbonyl) | Stretch | 1650 - 1700 |

| C=N / C=C (ring) | Stretch | 1500 - 1650 |

| N-H | Bend | 1580 - 1650 |

Computational Chemistry and Molecular Modeling of 2 Imino 9 3 Methylbutyl 5h Purin 6 One

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules like 2-imino-9-(3-methylbutyl)-5H-purin-6-one. DFT methods calculate the electron density of a system to determine its energy and, consequently, a wide array of other molecular properties. nih.gov These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic characteristics. For purine (B94841) derivatives, DFT has been widely used to elucidate their electronic structure and reactivity patterns. nih.govubc.ca The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common level of theory for such investigations, providing a good balance between accuracy and computational cost for organic molecules. nih.govijcce.ac.ir

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For purine derivatives, DFT calculations can precisely determine these energy values, which helps in predicting their behavior in chemical reactions and biological interactions. nih.gov

Table 1: Representative Frontier Orbital Energies for a Purine Derivative This table presents hypothetical DFT-calculated values typical for purine analogs to illustrate the concept.

| Parameter | Energy (eV) |

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.48 |

Data is conceptual and derived from typical values found in computational studies of similar heterocyclic compounds. irjweb.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions with a negative electrostatic potential, shown in shades of red, are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. researchgate.net Regions with a positive potential, colored in blue, are electron-poor and are prone to nucleophilic attack; these are usually found around hydrogen atoms attached to electronegative atoms. nih.gov For a molecule like this compound, an MEP map would likely show negative potential around the carbonyl oxygen, the imino nitrogen, and the nitrogen atoms of the purine ring, highlighting these as key sites for hydrogen bonding and other intermolecular interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For purine derivatives, which exhibit a wide range of biological activities, QSAR is instrumental in identifying the key structural features that govern their efficacy and in designing new, more potent analogs. nih.govresearchgate.net

QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as Partial Least Squares (PLS) regression, to create an equation that relates these descriptors to their measured biological activity (e.g., IC50 values). tandfonline.comresearchgate.net These descriptors quantify various aspects of the molecule's structure, including:

Electronic descriptors: Charges, dipole moments, HOMO/LUMO energies.

Steric descriptors: Molecular weight, volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

A statistically robust QSAR model can predict the activity of newly designed compounds before they are synthesized. For instance, a QSAR study on purine derivatives as c-Src tyrosine kinase inhibitors identified descriptors like the electrotopological state index for methyl groups (SsCH3E-index) and hydrogen donor count as being significant for activity. researchgate.net The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²) for an external test set. tandfonline.comresearchgate.net

Table 2: Example of Statistical Parameters for a 2D-QSAR Model of Purine Derivatives This table showcases typical statistical validation results for a QSAR model developed for a series of purine analogs.

| Statistical Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.8319 | Indicates the goodness of fit of the model to the training data. researchgate.net |

| q² (Cross-validated r²) | 0.7550 | Measures the internal predictive ability of the model. researchgate.net |

| pred_r² (External validation r²) | 0.7983 | Measures the model's ability to predict the activity of an external test set. researchgate.net |

| F-test | 20.8543 | Assesses the statistical significance of the model. researchgate.net |

Data sourced from a QSAR study on purine derivatives as c-Src tyrosine kinase inhibitors. researchgate.net

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful structure-based drug design techniques that provide detailed insights into how a ligand, such as a purine derivative, might interact with a biological target, typically a protein or enzyme. tpcj.orgresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ejmo.org The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). tpcj.org This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. tpcj.orgresearchgate.net For purine derivatives, docking studies have been crucial in elucidating their binding modes with various targets, including kinases and other enzymes. tpcj.orgresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. nih.gov Analysis of MD trajectories can confirm the stability of key interactions identified in docking and provide a more accurate estimation of binding free energy. nih.govmdpi.com

Table 3: Illustrative Molecular Docking Results for a Purine Analog with a Kinase Target This table presents hypothetical docking results, including binding energy and key interacting amino acid residues, typical for purine-based inhibitors.

| Parameter | Result |

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |

| Binding Energy (kcal/mol) | -12.54 |

| Key Interacting Residues | Leu83, His84, Ala144, Val18 |

| Types of Interactions | Hydrogen bonds, Pi-hydrogen interactions |

Data is conceptual and based on findings from docking studies of purine analogs with CDK targets. tpcj.org

Examination of Induced-Fit Conformational Changes in Target Proteins

In the realm of computational drug design, understanding the dynamic interplay between a ligand and its protein target is paramount. The static "lock-and-key" model has largely been superseded by the concept of "induced fit," which posits that the binding of a ligand can induce significant conformational changes in the target protein's active site to achieve optimal interaction. For a molecule such as this compound, examining these induced-fit phenomena is crucial for accurately predicting binding affinity and mechanism of action.

Molecular docking simulations that incorporate protein flexibility are employed to model these changes. Such studies on purine analogues often reveal that the binding event is not a simple docking into a rigid pocket but a complex process of mutual adaptation. For instance, in a hypothetical docking study of this compound with a potential target like a cyclin-dependent kinase (CDK), the entry of the ligand into the ATP-binding site can cause the reorientation of several key amino acid residues.

The isobutyl group at the N9 position, for example, may necessitate the movement of hydrophobic residues within the binding pocket to create a more favorable energetic environment. Similarly, the imino and carbonyl groups on the purine core are prime candidates for forming hydrogen bonds, and their precise positioning might cause shifts in the side chains of amino acids like glutamic acid or arginine to act as effective hydrogen bond donors or acceptors. mdpi.com

These conformational adjustments are not merely minor fluctuations; they can be critical for the activation or inhibition of the protein. The table below illustrates hypothetical conformational changes in the active site of a kinase upon binding to this compound, as might be observed through advanced molecular dynamics simulations.

Table 1: Hypothetical Induced-Fit Conformational Changes in a Target Kinase Active Site

| Residue | Initial Conformation (Apo State) | Final Conformation (Bound State) | Change Description |

|---|---|---|---|

| Leucine 83 | Side chain oriented towards the solvent | Side chain rotates 45° to form a hydrophobic pocket | Accommodates the 3-methylbutyl group of the ligand. |

| Glutamic Acid 81 | Carboxylate group forms a salt bridge with Lysine 33 | Side chain reorients to form a hydrogen bond with the ligand's imino group | Breaks an internal salt bridge to favor ligand binding. |

| Phenylalanine 80 | Phenyl ring is coplanar with the purine binding site | Phenyl ring tilts 20° to engage in π-stacking with the ligand's purine core | Optimizes hydrophobic and aromatic interactions. |

| Aspartic Acid 145 | Side chain points away from the active site | Side chain rotates to coordinate a magnesium ion with the ATP-binding phosphates | This movement is blocked by the presence of the ligand, leading to inhibition. |

In Silico Screening and Lead Compound Identification within Purine Chemical Space

The identification of novel therapeutic agents often begins with the screening of large compound libraries. In silico or virtual screening has become an indispensable tool in this process, allowing for the rapid and cost-effective evaluation of vast chemical spaces. nih.gov The "purine chemical space" represents a particularly fruitful area for exploration, as the purine scaffold is a common motif in endogenous molecules and approved drugs. This space includes a diverse array of substituted and modified purine rings.

Structure-based virtual screening (SBVS) is a prominent method used to identify promising lead compounds from these libraries. nih.gov This technique involves docking each compound from a virtual library into the three-dimensional structure of a biological target. nih.gov The resulting binding poses are then evaluated and ranked using scoring functions, which estimate the binding affinity. nih.gov

In a typical virtual screening campaign to find inhibitors for a target such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a known target for anti-parasitic drugs, a library of purine analogues would be computationally docked. researchgate.net This library would contain a multitude of derivatives with varying substituents at different positions on the purine core. The goal is to identify compounds that not only fit well within the active site but also form key interactions with essential residues. researchgate.net

Through such a screening process, this compound could be identified as a high-scoring "hit" or potential lead compound. Its predicted binding energy and interaction profile would be compared against thousands of other molecules. The results of such a hypothetical screening are summarized in the table below, showcasing how a lead compound is selected from a pool of candidates.

Table 2: Illustrative Results of an In Silico Screen of Purine Analogues

| Compound Name | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions with Target Residues |

|---|---|---|---|

| This compound | -9.8 | -55.2 | Asp137, Ser103, Lys68 |

| 9-butyl-2,6-dichloropurine | -8.5 | -47.8 | Ser103 |

| 9-cyclopentyl-9H-purin-6-amine | -8.2 | -45.1 | Asp137, Gly138 |

Based on these illustrative results, this compound would be prioritized for further investigation due to its superior docking score and extensive hydrogen bond network, marking it as a promising lead compound for subsequent optimization and experimental validation.

Investigations into Molecular Interactions and Biochemical Mechanisms of 2 Imino 9 3 Methylbutyl 5h Purin 6 One

Enzyme Inhibition Studies and Elucidation of Mechanistic Pathways

Purine (B94841) analogs, a class of compounds that mimic the structure of natural purines, are known to function as antimetabolites, interfering with normal cellular processes. wikipedia.org Compounds like 2-imino-9-(3-methylbutyl)-5H-purin-6-one are investigated for their potential to selectively inhibit enzymes involved in critical pathways, thereby modulating cellular functions. The activity of these analogs often stems from their ability to compete with natural substrates for the active sites of enzymes or to act as allosteric regulators.

The cellular pool of purine nucleotides is maintained by two main pathways: de novo synthesis and salvage pathways. nih.gov The de novo pathway is an energy-intensive process that builds purine rings from simple precursors, while the salvage pathway recycles purine bases and nucleosides from nucleotide degradation. nih.govprolekare.cz Purine analogs can inhibit key enzymes in both pathways.

In the de novo pathway, a primary regulatory step is the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine, catalyzed by phosphoribosylpyrophosphate amidotransferase. Purine analogs, once converted to their ribonucleotide forms, can exert pseudofeedback inhibition on this enzyme, mimicking the regulatory action of natural adenine (B156593) and guanine (B1146940) nucleotides. nih.govnih.gov Other analogs are known to inhibit later steps, such as the conversion of inosine (B1671953) monophosphate (IMP) to guanosine (B1672433) monophosphate (GMP) by targeting the enzyme IMP dehydrogenase. youtube.com

In the salvage pathway, enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are responsible for converting purine bases back into nucleotides. Purine analogs can act as substrates or inhibitors for these enzymes, disrupting the recycling process. taylorandfrancis.com For example, the activation of the therapeutic agent 6-mercaptopurine (B1684380) (6-MP) relies on its conversion to a ribonucleotide by HGPRT, which then inhibits multiple steps in purine metabolism. nih.govtaylorandfrancis.com

By inhibiting the synthesis of purine nucleotides, compounds structurally related to this compound can significantly impact DNA replication. DNA synthesis is highly dependent on a balanced supply of deoxyribonucleoside triphosphates (dNTPs). A reduction in the available pool of dATP and dGTP, resulting from the inhibition of purine biosynthesis, can retard DNA chain elongation and lead to an S-phase arrest in the cell cycle. nih.gov

Purine antimetabolites are frequently utilized in cancer therapy precisely for this ability to interfere with DNA replication in rapidly dividing cells. wikipedia.org Some purine analogs can be phosphorylated to their triphosphate forms and subsequently incorporated into the growing DNA chain. This incorporation can terminate chain elongation or create a structurally unstable DNA, leading to replication stress and cell death. nih.gov This disruption of DNA integrity and synthesis is a central mechanism for the cytotoxic effects of many purine analogs. taylorandfrancis.com

Protein kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature of diseases like cancer. tandfonline.comresearchgate.net The purine scaffold is a "privileged structure" in medicinal chemistry, as it can be adapted to fit into the ATP-binding pocket of many kinases. researchgate.nettmu.edu.twnih.gov

Nek2 Kinase: Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a vital role in centrosome separation during the early stages of mitosis. Studies on substituted purines have identified potent and selective Nek2 inhibitors. For instance, 2-arylamino-6-ethynylpurines have been shown to act as irreversible inhibitors by forming a covalent bond with a cysteine residue (Cys22) near the ATP-binding site. nih.govrsc.org The binding of these purine analogs is often stabilized by a classic hydrogen bonding pattern with the kinase hinge region, involving residues like Cys89 and Glu87. nih.gov The potency of these inhibitors can be finely tuned by modifying the substituents on the purine core. nih.govnih.gov

Below is a table showing the inhibitory activity of several 2-arylamino-6-ethynylpurine analogs against Nek2, demonstrating the structure-activity relationship (SAR).

| Compound ID | R Group (on 2-phenylamino moiety) | Nek2 IC₅₀ (µM) |

| 46 | -H | 0.116 |

| 66 | 3-CONH₂ | 0.062 |

| 57 | 3-NHCOMe | 0.039 |

| 80 | 3-COMe | 0.076 |

| 73 | 4-Indazole | 0.10 |

| 74 | 5-Indazole | 0.82 |

| Data sourced from studies on 2-arylamino-6-ethynylpurines. nih.gov |

CK2 Kinase: Protein kinase CK2 is another ubiquitously expressed serine/threonine kinase involved in cell proliferation and apoptosis suppression. jst.go.jp The design of purine-based inhibitors for CK2 has also been an active area of research. Structural studies have shown that the purine core can establish key interactions within the ATP-binding site of CK2. nih.gov The inhibitory activity can be modulated by substituents at the 2- and 9-positions of the purine ring, which can form additional interactions with surrounding amino acid residues. jst.go.jp Inhibition of kinases like Nek2 and CK2 by purine analogs can disrupt the cell cycle, preventing progression through checkpoints and ultimately leading to cell cycle arrest or apoptosis. tandfonline.comnih.gov

DNA glycosylases are essential enzymes in the base excision repair (BER) pathway, which is responsible for removing damaged or modified bases from DNA. plos.org High-throughput screening of small molecule libraries has identified several purine analogs as inhibitors of DNA glycosylases such as NEIL1, OGG1, and NTH1. plos.orgnih.gov The rationale is that these analogs, mimicking damaged purines, can occupy the active site of the glycosylase and prevent the recognition and excision of actual DNA lesions. plos.org

These inhibitors typically display IC₅₀ values in the micromolar range and can show varying degrees of selectivity for different glycosylases. plos.orgnih.gov The inhibition of both the glycosylase (base removal) and the AP lyase (strand scission) activities of these bifunctional enzymes has been observed. nih.gov This dual inhibition further disrupts the DNA repair process.

The following table summarizes the inhibitory concentrations (IC₅₀) of selected purine analogs against a panel of DNA glycosylases.

| Inhibitor | Target Enzyme | Substrate | IC₅₀ (µM) |

| P2 | NEIL1 | Sp/Gh | 14 |

| OGG1 | 8-oxo-Gua | 50 | |

| NTH1 | DHU | 35 | |

| FPG | 8-oxo-Gua | 10 | |

| P6 | NEIL1 | Sp/Gh | 9 |

| OGG1 | 8-oxo-Gua | 28 | |

| NTH1 | DHU | 25 | |

| FPG | 8-oxo-Gua | 12 | |

| P7 | NEIL1 | Sp/Gh | 5 |

| OGG1 | 8-oxo-Gua | 20 | |

| NTH1 | DHU | 40 | |

| FPG | 8-oxo-Gua | 9 | |

| Data sourced from a study on small molecule purine analog inhibitors of DNA glycosylases. plos.orgnih.gov |

Identifying the specific protein targets of a small molecule like this compound is crucial for understanding its mechanism of action. A variety of biochemical and cellular assays are employed for this purpose. nih.gov

Initial target discovery often involves high-throughput screening (HTS) of compound libraries against panels of enzymes or in cell-based assays. For instance, a fluorescence-based assay was developed to screen for inhibitors of DNA glycosylases, where enzymatic incision of a labeled DNA substrate generates a fluorescent signal. plos.org

Once a hit is identified, direct biochemical methods are used for validation. nih.gov Affinity chromatography is a classic approach where the small molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate. acs.orgnih.gov Another powerful label-free method is Drug Affinity Responsive Target Stability (DARTS), which exploits the principle that a protein becomes more resistant to protease degradation when bound to a small molecule ligand. nih.gov

For kinase inhibitors, target validation often involves enzymatic assays to determine key parameters like potency (IC₅₀), mode of inhibition (e.g., ATP-competitive), and selectivity by testing against a broad panel of kinases. domainex.co.uk These biochemical assays are fundamental for confirming the direct interaction between the inhibitor and its putative target and for guiding further medicinal chemistry optimization. domainex.co.uk

Detailed Analysis of Protein-Ligand Interaction Profiles

Understanding the precise molecular interactions between a purine analog and its protein target is essential for rational drug design. This is typically achieved through structural biology techniques, primarily X-ray crystallography, and computational modeling. nih.gov

X-ray crystallography can provide an atomic-level view of the inhibitor bound within the enzyme's active site. For purine-based kinase inhibitors, these structures often reveal a conserved binding mode. The purine core typically forms a set of crucial hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the catalytic domain. For example, the crystal structure of a purine analog in complex with Nek2 shows a hydrogen bonding triplet between the purine's N9-H, N3, and C2-NH groups and the main chain atoms of hinge residues Cys89 and Glu87. nih.gov

Beyond these hinge interactions, the substituents on the purine ring dictate the inhibitor's potency and selectivity by forming additional contacts in adjacent pockets. These can include:

Hydrophobic Interactions: Alkyl or aryl groups can fit into hydrophobic pockets, displacing water molecules and contributing favorably to the binding energy. researchgate.net

Hydrogen Bonds: Polar groups like amides or sulfonamides can form additional hydrogen bonds with active site residues or backbone atoms. nih.gov

π-Stacking: Aromatic rings on the inhibitor can stack with the side chains of aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the active site. nih.gov

Water Bridges: A water molecule can mediate a hydrogen bond network between the ligand and the protein. nih.gov

Computational tools like the Protein-Ligand Interaction Profiler (PLIP) are used to systematically analyze and visualize these non-covalent interactions from structural data, providing a comprehensive profile of the binding mode. nih.govresearchgate.netnih.gov This detailed interaction data is invaluable for structure-activity relationship (SAR) studies, guiding the modification of the inhibitor to enhance its affinity and selectivity for the target protein. nih.gov

Allosteric Regulation Mechanisms by Purine Analogs

Allosteric regulation involves the binding of a modulator molecule to a protein at a site other than the active site, known as the allosteric site. wikipedia.org This binding event induces a conformational change in the protein, which in turn alters its activity. wikipedia.org Allosteric modulators can either enhance (positive modulators) or decrease (negative modulators) the protein's function. mdpi.com

In the context of purine analogs, this mechanism is crucial for modulating the activity of various enzymes and receptors. For instance, certain purine and pyrimidine (B1678525) receptors can be targeted by small molecule allosteric modulators. nih.gov These modulators can offer greater specificity compared to orthosteric ligands (which bind to the active site), potentially leading to more targeted therapeutic effects. mdpi.comnih.gov While specific studies on this compound are not available, its structural similarity to natural purines suggests it could potentially act as an allosteric modulator for enzymes or receptors involved in purine metabolism or signaling pathways.

Pseudofeedback Inhibition Phenomena

Pseudofeedback inhibition is a mechanism employed by some antimetabolite drugs, including certain purine analogs. nih.govnih.gov In normal metabolic pathways, the end-product of the pathway often inhibits an early enzymatic step, a process known as feedback inhibition. Purine analogs can be metabolized within the cell into fraudulent nucleotides that mimic these natural end-products. nih.govtaylorandfrancis.com

These analog nucleotides can then bind to the allosteric regulatory site of a key enzyme in the purine biosynthesis pathway, inhibiting its activity. nih.gov For example, the purine analog 6-mercaptopurine is converted into thioinosine monophosphate (TIMP), which mimics the action of natural adenine and guanine nucleotides to inhibit the first committed step of purine synthesis. nih.gov This "pseudo" feedback effectively shuts down the production of natural purines. nih.govtaylorandfrancis.com The potential for this compound to undergo similar metabolic activation and exert pseudofeedback inhibition would depend on its recognition by cellular enzymes.

Role in Cellular Signal Transduction Pathways

Purines and their derivatives are fundamental signaling molecules in what is known as purinergic signaling. nih.govnih.gov Extracellular purines, such as adenosine (B11128) and ATP, can bind to specific cell surface receptors (P1 and P2 receptors), triggering intracellular signaling cascades that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov

Purine analogs can potentially interfere with these pathways in several ways. They could act as agonists or antagonists at purinergic receptors, either mimicking or blocking the effects of the natural ligands. Alternatively, by disrupting intracellular pools of purine nucleotides, they could affect the energy status of the cell (e.g., ATP levels) or the availability of precursors for signaling molecules like cyclic AMP (cAMP). nih.gov The specific role, if any, of this compound in cellular signal transduction remains to be investigated.

Engagement with Riboswitches and RNA-Based Regulation

Riboswitches are structured RNA domains, typically found in the non-coding regions of messenger RNA (mRNA), that directly bind to specific small molecule metabolites to regulate gene expression. wikipedia.orgnih.gov The purine riboswitch, for example, can discriminate between ligands like guanine and adenine, causing a conformational change in the mRNA upon binding. wikipedia.orgnih.gov This change can either terminate transcription or block translation initiation of genes involved in purine transport and metabolism. wikipedia.org

The specificity of purine riboswitches is not absolute, and they are known to bind various purine analogs. nih.govpnas.org This makes them potential targets for novel antibacterial compounds that could hijack this regulatory system. nih.govresearchgate.net A synthetic purine analog could potentially bind to a bacterial riboswitch and inappropriately downregulate the expression of essential genes. Whether the specific structure of this compound allows it to be recognized and bound by any known class of purine riboswitch is a subject for future empirical study.

Structure Activity Relationship Sar Studies of 2 Imino 9 3 Methylbutyl 5h Purin 6 One and Its Analogs

Systematic Exploration of Substituent Effects on the Imino-Purinone Core

Influence of N9-Alkyl Chain Variations (e.g., Methylbutyl vs. Diverse Alkyl Moieties)

The N9-position of the purine (B94841) ring is a critical point for substitution, influencing the molecule's interaction with its biological targets. The nature of the alkyl chain at this position can significantly modulate activity. Studies on related 9-alkylpurines have demonstrated that variations in the length, branching, and presence of functional groups on the N9-alkyl chain can lead to substantial changes in biological effects. nih.gov

For instance, in a series of 6-(alkylamino)-9-alkylpurines, the potency was enhanced with a 9-cyclopropyl group, while the duration of action was improved with a 6-(cyclopropylamino) substituent. nih.gov This highlights the intricate interplay between substituents at different positions. While direct comparative data for the 2-imino-9-(3-methylbutyl)-5H-purin-6-one is limited in publicly available literature, the principles derived from analogous series suggest that the 3-methylbutyl (isobutyl) group likely plays a key role in optimizing the compound's fit within its target's binding pocket.

| N9-Substituent | Relative Potency (Hypothetical) | Key Observations from Analogous Purine Series |

|---|---|---|

| Methylbutyl | Baseline | Often provides a good balance of lipophilicity and steric bulk. |

| Cyclopropylmethyl | Potentially Increased | Cyclopropyl groups can enhance potency and metabolic stability. nih.gov |

| Linear Alkyl (e.g., n-Butyl) | Potentially Decreased | Branching in the alkyl chain can be critical for optimal binding. |

| Functionalized Alkyl (e.g., Hydroxybutyl) | Variable | Introduction of polar groups can alter solubility and introduce new binding interactions. nih.gov |

Modifications at the 2-Imino Group and their Biochemical Consequences

The 2-imino group is a distinguishing feature of the molecule. Its replacement with other functional groups, such as an amino or a simple hydrogen, would be expected to have profound effects on the compound's electronic distribution and hydrogen bonding capabilities. In broader studies of purine analogs, the difference between a 2-amino and a 2-imino group can alter the tautomeric equilibrium and, consequently, the molecule's recognition by biological macromolecules.

| Modification at C2 | Expected Biochemical Consequence | Rationale from Related Compounds |

|---|---|---|

| Imino (=NH) | Baseline | Specific hydrogen bonding pattern and tautomeric form. |

| Amino (-NH2) | Altered receptor interactions | Changes in hydrogen bond donor/acceptor properties and basicity. nih.gov |

| Oxygen (=O) | Significant change in electronic character | Shift from an imino-purinone to a purine-dione, altering binding modes. |

Positional and Electronic Effects of Substitutions on the Purine Ring System

Modifications at other positions of the purine ring, such as the C6 and C8 positions, are also crucial in defining the SAR. The introduction of different substituents can alter the electron density of the purine system and introduce new steric or electronic interactions with the target.

For example, in a series of 6-substituted purine linker amino acids, the nature of the 6-substituent was found to be a determinant of activity. nih.gov Similarly, studies on 2,6,9-trisubstituted purines have shown that the substituent at the 6-position is critical for potent biological activity. nih.gov

Derivation of Rational Design Principles from Comprehensive SAR Data

The culmination of systematic SAR studies allows for the formulation of rational design principles. These principles guide the development of new analogs with improved properties. Based on the available data for related purine series, several guiding principles can be inferred for the design of novel 2-imino-purin-6-one derivatives.

One key principle is the importance of a balanced lipophilicity and steric profile at the N9-position. The 3-methylbutyl group appears to be a favorable choice, and future designs might explore other branched or cyclic alkyl groups to further optimize this interaction.

Another principle revolves around the hydrogen-bonding pattern of the purine core. The 2-imino and 6-oxo functionalities are likely critical for target recognition, and modifications that disrupt this hydrogen-bonding capacity may be detrimental to activity.

Furthermore, the exploration of various substituents at the C6 and C8 positions could lead to enhanced potency and selectivity. The introduction of groups that can form additional favorable interactions with the target protein is a common strategy in rational drug design. nih.govnih.gov

Stereochemical Considerations in Imino-Purinone Activity and Selectivity

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. If the N9-alkyl chain or any other substituent contains a chiral center, the different enantiomers may exhibit distinct biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and may interact preferentially with one enantiomer over the other.

For example, studies on the chiral isomers of 9-(2-hydroxy-3-nonyl)adenines have shown that the different stereoisomers have varying effects on purine metabolism. nih.gov While this compound itself is not chiral, the introduction of a chiral center in the N9-alkyl chain or other parts of the molecule would necessitate the investigation of the individual enantiomers to fully understand the SAR and to identify the more active and selective isomer. The synthesis of enantiomerically pure compounds is a significant aspect of medicinal chemistry to leverage these differences in biological activity. mdpi.com

Advanced Analytical Methodologies for Research on Purine Derivatives

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation, identification, and quantification of purine (B94841) derivatives from complex mixtures such as biological fluids and tissue extracts. nih.gov These methods are prized for their high resolution, sensitivity, and reproducibility. researchgate.net For the analysis of 2-imino-9-(3-methylbutyl)-5H-purin-6-one, a reversed-phase (RP) HPLC or UHPLC method would typically be employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The 3-methylbutyl group on the purine ring of the target compound gives it a degree of hydrophobicity, making it well-suited for retention on a C18 column. The mobile phase usually consists of an aqueous buffer (such as phosphate (B84403) or acetate) mixed with an organic modifier like acetonitrile (B52724) or methanol. By carefully controlling the composition of the mobile phase (either isocratically or through a gradient), a fine-tuned separation of this compound from other structurally similar purines (e.g., guanine (B1146940), hypoxanthine (B114508), xanthine) can be achieved. nih.govresearchgate.net UHPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity, making it particularly suitable for high-throughput screening or when sample volume is limited. nih.gov

Method Development and Validation for Purine Derivative Analysis

The development of a robust and reliable HPLC/UHPLC method for this compound requires systematic optimization of several chromatographic parameters. This process, often guided by Quality by Design (QbD) principles, aims to establish a method that is fit for its intended purpose. nih.gov Key parameters for optimization include the choice of stationary phase, mobile phase composition (including pH and organic modifier ratio), column temperature, and flow rate. cuestionesdefisioterapia.com UV detection is commonly used for purine derivatives due to their strong absorbance in the UV range; the optimal wavelength for this compound would be determined by acquiring its UV spectrum, with typical detection wavelengths for purines being around 235-278 nm. nih.govrjptonline.org

Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. cuestionesdefisioterapia.comrjptonline.org Validation encompasses several key performance characteristics:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range. researchgate.net

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies where a known amount of the analyte is spiked into a sample matrix. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. cuestionesdefisioterapia.com

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |

|---|---|---|

| Linearity (Concentration Range) | Correlation Coefficient (R²) > 0.999 | 1-100 µg/mL with R² = 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision (Repeatability, %RSD) | < 2% | 0.8% |

| Precision (Intermediate, %RSD) | < 2% | 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |

| Robustness | %RSD < 2% for varied conditions | Passed (Flow rate ±0.1 mL/min, Temp ±2°C) |

Application of Ion-Pairing Chromatography for Highly Polar Metabolites

While reversed-phase HPLC is effective for moderately nonpolar compounds like this compound, it struggles with the retention of highly polar and charged purine metabolites, such as nucleotides (AMP, ADP, ATP), nucleosides, and certain nucleobases. nih.govnih.gov These compounds have little affinity for the hydrophobic stationary phase and elute early in the chromatogram, often with the solvent front, resulting in poor separation.

Ion-Pairing Chromatography (IPC) is a powerful variation of RP-HPLC that overcomes this challenge. researchgate.net This technique involves adding an ion-pairing agent to the mobile phase. bitesizebio.com For the analysis of negatively charged nucleotides, a reagent with a hydrophobic tail and a positively charged head group, such as tetrabutylammonium, is used. researchgate.netbitesizebio.com The hydrophobic tail of the reagent adsorbs to the C18 stationary phase, effectively creating a charged surface that can interact with and retain the oppositely charged polar analytes via electrostatic forces. bitesizebio.com This allows for the successful separation of a wide range of purine metabolites within a single chromatographic run. nih.gov The use of volatile ion-pairing agents like dibutylamine (B89481) acetate (B1210297) (DBAA) is particularly advantageous when the HPLC system is coupled to a mass spectrometer. nih.gov

| Purine Metabolite | Retention Time (Standard RP-HPLC) | Retention Time (Ion-Pairing RP-HPLC) |

|---|---|---|

| Adenosine (B11128) Monophosphate (AMP) | 1.8 min | 5.2 min |

| Adenosine Diphosphate (ADP) | 1.7 min | 8.9 min |

| Adenosine Triphosphate (ATP) | 1.6 min | 12.5 min |

| Hypoxanthine | 2.5 min | 4.1 min |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite Profiling

For comprehensive and highly sensitive analysis, liquid chromatography is often coupled with mass spectrometry (LC-MS). This hybrid technique combines the superior separation capabilities of HPLC/UHPLC with the exceptional sensitivity and specificity of mass spectrometry for detection and identification. chromatographyonline.com Tandem mass spectrometry (LC-MS/MS) is particularly powerful for quantifying low-abundance metabolites in complex biological matrices. nih.govresearchgate.net In this setup, a precursor ion corresponding to the mass of the target analyte (e.g., this compound) is selected, fragmented, and a specific product ion is monitored, a process known as Multiple Reaction Monitoring (MRM). This provides a very high degree of selectivity, minimizing interferences from the sample matrix.

High-Resolution Mass Spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). bioanalysis-zone.comijpsm.com This capability allows for the determination of the elemental formula of an unknown compound from its exact mass. ijpsm.com For research on this compound, HRMS would be invaluable for confirming its identity in biological samples and for identifying novel metabolites by providing their elemental compositions. nih.govmdpi.com

| Parameter | Hypothetical Data for this compound |

|---|---|

| Chemical Formula | C10H15N5O |

| Theoretical Exact Mass | 221.12766 Da |

| Observed Mass (HRMS) | 221.12751 Da |

| Mass Error | -0.68 ppm |

| Precursor Ion (MS/MS) | m/z 222.1 [M+H]⁺ |

| Major Product Ions (MS/MS) | m/z 152.1 (loss of C₅H₁₀), m/z 135.1 (purine backbone fragment) |

Enzyme Activity Assays in the Context of Purine Metabolic Pathways

To understand the functional role and metabolic fate of this compound, it is essential to study its interactions with the enzymes of the purine metabolic pathways. nih.gov Enzyme activity assays are used to detect and quantify the catalytic activity of specific enzymes, providing insights into the rate of metabolic reactions. assaygenie.com These assays typically measure the rate of substrate consumption or product formation over time.

For instance, one could investigate whether this compound acts as a substrate or an inhibitor for key enzymes in the purine salvage and catabolic pathways. nih.gov The de novo purine biosynthetic pathway leads to the formation of inosine (B1671953) monophosphate (IMP), which is a precursor to both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govwikipedia.org The salvage pathways recycle purine bases, converting them back into nucleotides. mdpi.com Assays for enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which salvages hypoxanthine and guanine, or adenosine deaminase, which converts adenosine to inosine, could reveal how the compound integrates into the existing metabolic network. nih.govwikipedia.org Such assays often rely on spectrophotometric, fluorometric, or chromatographic detection of the substrate or product. assaygenie.com

| Enzyme | Metabolic Role | Assay Principle |

|---|---|---|

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Converts hypoxanthine/guanine to IMP/GMP in the salvage pathway. | Radiochemical assay measuring the incorporation of [¹⁴C]hypoxanthine into IMP, separated by TLC or HPLC. |

| Adenosine Deaminase (ADA) | Converts adenosine to inosine. | Spectrophotometric assay monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine. |

| Purine Nucleoside Phosphorylase (PNP) | Converts inosine/guanosine to hypoxanthine/guanine. | Coupled enzyme assay where the product (hypoxanthine) is oxidized by xanthine (B1682287) oxidase, producing uric acid, which is measured at 293 nm. |

| Xanthine Oxidase (XO) | Oxidizes hypoxanthine to xanthine and xanthine to uric acid. | Directly measures the formation of uric acid by monitoring the increase in absorbance at 293 nm. |

Metabolic Flux Analysis for Dynamic Understanding of Purine Interconversions

While metabolite profiling provides a static snapshot of metabolite concentrations, Metabolic Flux Analysis (MFA) offers a dynamic view by quantifying the rates (fluxes) of reactions within a metabolic network. wikipedia.org This technique is essential for understanding the regulation and dynamics of purine interconversions. nih.gov MFA typically involves the use of stable isotope tracers, such as ¹³C- or ¹⁵N-labeled substrates (e.g., [¹³C₂, ¹⁵N]-glycine), which are introduced into cells or organisms. researchgate.net

As the cells metabolize the labeled substrate, the isotopes become incorporated into downstream metabolites, including the purine pool. By measuring the specific labeling patterns (isotopologue distribution) of this compound and related purines using mass spectrometry, it is possible to deduce the pathways through which they were synthesized and the relative rates of these pathways. researchgate.netuni-frankfurt.de This data is then fed into a computational model of the purine metabolic network to calculate the intracellular reaction fluxes. wikipedia.org MFA can reveal, for example, the relative contributions of the de novo synthesis versus the salvage pathway to the production of the purine nucleotide pool and how these fluxes are altered by the presence of this compound.

| Metabolite | Isotope Tracer | Expected Labeling Pattern (Mass Shift) | Information Gained |

|---|---|---|---|

| Inosine Monophosphate (IMP) | [¹⁵N₅]-Glutamine | M+1 to M+2 | Rate of de novo purine synthesis (glutamine contribution). |

| Adenosine Triphosphate (ATP) | [U-¹³C₆]-Glucose | M+5 (from ribose) | Flux through the pentose (B10789219) phosphate pathway for ribose synthesis. |

| Guanosine Monophosphate (GMP) | [¹³C₂, ¹⁵N]-Glycine | M+3 | Rate of de novo synthesis (glycine incorporation). researchgate.net |

| This compound | [¹⁵N₄]-Hypoxanthine | M+4 | Indicates if the compound is synthesized via the purine salvage pathway from hypoxanthine. researchgate.net |

Development and Application of 2 Imino 9 3 Methylbutyl 5h Purin 6 One As a Chemical Probe

Principles of Designing Purine-Scaffold Chemical Probes for Biological Research

The design of chemical probes based on a purine (B94841) scaffold is a cornerstone of chemical biology, aimed at creating potent and selective tools to study biological systems. The purine ring system is a privileged scaffold because it is a core component of essential biomolecules like nucleosides, nucleotides, and cofactors, making it a frequent recognition element for a wide array of proteins mdpi.com.

Key principles in the design of purine-scaffold probes include:

Target-Specific Affinity and Selectivity: The primary goal is to achieve high affinity for the protein of interest while minimizing off-target effects. This is accomplished through iterative medicinal chemistry efforts, where substitutions on the purine ring are systematically varied to optimize interactions with the target's binding site. The structure–activity relationship (SAR) is meticulously studied to understand how different functional groups at various positions of the purine core influence binding affinity and selectivity acs.org. For instance, in the development of inhibitors for the heat shock protein 90 (Hsp90), a purine scaffold was rationally designed to fit into the ATP-binding pocket of the chaperone nih.gov.

"Functionalized Congener" Strategy: This approach involves attaching a chemically reactive chain at a position on the purine scaffold that is not critical for biological activity nih.gov. This chain can then be modified in a stepwise manner to introduce various functionalities, such as fluorescent tags or photoaffinity labels, without disrupting the probe's interaction with its target nih.gov. This strategy has been successfully used to develop probes for adenosine (B11128) receptors nih.gov.

Biophysical and Structural Guidance: The design process is often guided by structural information from X-ray crystallography or NMR spectroscopy of the target protein in complex with a ligand. This allows for the rational design of modifications to the purine scaffold that enhance binding affinity and selectivity. Molecular modeling can also be employed to predict favorable interactions and guide the synthesis of new derivatives nih.gov.

Cellular Permeability and Stability: For a chemical probe to be useful in cellular assays, it must be able to cross the cell membrane and remain stable in the cellular environment. Physicochemical properties such as lipophilicity, polar surface area, and metabolic stability are therefore important considerations in the design phase.

Strategies for Functionalization and Labeling (e.g., Fluorescent Tagging)

To visualize and quantify the interaction of a purine-scaffold probe with its target, it is often necessary to attach a reporter group. This process, known as functionalization and labeling, can be achieved through several strategies:

Attachment of Fluorescent Dyes: Fluorescent tags are commonly used to enable detection of the probe in various applications, such as fluorescence microscopy and flow cytometry nih.govamanote.com. The choice of fluorophore depends on the specific application and the desired spectral properties. Common fluorescent dyes used for labeling purine scaffolds include fluorescein isothiocyanate (FITC), 4-nitrobenzo nih.govnih.govrsc.orgoxadiazole (NBD), and sulforhodamine 101 (Texas Red) nih.gov. These can be conjugated to the purine scaffold through a suitable linker arm, often introduced via the "functionalized congener" approach nih.gov.

Photoaffinity Labeling: This technique involves incorporating a photoreactive group into the probe's structure. Upon irradiation with UV light, the photoreactive group forms a covalent bond with the target protein, allowing for its identification and characterization. Probes for adenosine receptors have been developed using this method nih.gov.

Biotinylation: The attachment of a biotin molecule allows for the detection and purification of the target protein using avidin or streptavidin affinity chromatography. Biotinylated purine derivatives have been used to study the topography of adenosine receptors nih.gov.

Radiolabeling: The incorporation of a radioisotope, such as tritium ([³H]) or carbon-14 ([¹⁴C]), allows for highly sensitive detection and quantification of the probe's binding to its target.

Click Chemistry: The use of bioorthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provides a highly efficient and specific method for labeling purine scaffolds with a variety of reporter groups.

Utility in Investigating Specific Protein Functions and Modulating Cellular Processes

Purine-scaffold chemical probes are invaluable tools for elucidating the roles of specific proteins in cellular signaling pathways and for modulating cellular processes mdpi.com. Their utility stems from their ability to selectively bind to and modulate the activity of their target proteins.

Enzyme Inhibition: Many purine-based probes are designed as enzyme inhibitors. By inhibiting a specific enzyme, researchers can study the downstream effects on cellular signaling and metabolism. For example, purine-scaffold inhibitors of Hsp90 have been instrumental in understanding the chaperone's role in cancer cell survival nih.gov.

Receptor Agonism and Antagonism: Purine derivatives can act as either agonists or antagonists for purinergic receptors, such as adenosine and P2Y receptors. These probes are used to dissect the complex signaling pathways mediated by these receptors in various physiological processes, including neurotransmission and inflammation mdpi.comnih.gov.

Probing Protein-Protein Interactions: Chemical probes can be used to disrupt or stabilize protein-protein interactions, thereby helping to elucidate the function of protein complexes. For instance, probes could be designed to interfere with the formation of the purinosome, a multi-enzyme complex involved in de novo purine biosynthesis nih.gov.

Modulation of Gene Expression: Some purine-binding proteins are transcription factors that regulate gene expression. Chemical probes that target these proteins can be used to study the transcriptional networks they control.

Assessment of Target Engagement and Selectivity in Complex Biological Systems

A critical aspect of chemical probe development is the rigorous assessment of its target engagement and selectivity within a complex biological environment, such as a living cell or a whole organism chemicalprobes.org. This validation is essential to ensure that any observed biological effect is due to the probe's interaction with its intended target and not due to off-target effects chemicalprobes.org.

Several methods are employed to assess target engagement and selectivity:

In-Gel Fluorescence: If the probe is fluorescently labeled, target engagement can be visualized directly in a polyacrylamide gel. Cell lysates are treated with the probe, and the proteins are separated by electrophoresis. The target protein will appear as a fluorescent band, which can be quantified nih.govspringernature.com.

Mass Spectrometry-Based Proteomics: This powerful technique allows for the unbiased, proteome-wide identification of a probe's targets. In one approach, a clickable alkyne group is incorporated into the probe. After treatment of cells with the probe, the alkyne is "clicked" to a biotin tag, allowing for the enrichment and subsequent identification of target proteins by mass spectrometry nih.govspringernature.com.

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By heating cell lysates to various temperatures and then quantifying the amount of soluble protein, it is possible to determine if the probe is engaging its target in cells.

Competition Binding Assays: In this approach, the ability of an unlabeled compound to displace a labeled probe from its target is measured. This can be used to confirm on-target binding and to determine the binding affinity of the unlabeled compound.

Below is an interactive table summarizing hypothetical data for the assessment of a purine-scaffold probe.

| Assay | Target Protein | Result | Interpretation |

| In-Gel Fluorescence | Kinase X | Fluorescent band at expected MW | Probe engages Kinase X in vitro. |

| Mass Spectrometry | Proteome-wide | Kinase X identified as top hit | High selectivity for Kinase X. |

| CETSA | Kinase X | Increased thermal stability | Probe engages Kinase X in cells. |

| Competition Binding | Kinase X | Unlabeled compound displaces probe | Confirms on-target binding. |

Future Research Directions and Emerging Opportunities in 2 Imino 9 3 Methylbutyl 5h Purin 6 One Chemistry and Biology

Elucidation of Novel Biological Targets and Undiscovered Pathways

A primary objective in the study of any new bioactive compound is the identification of its molecular targets and the pathways it modulates. For 2-imino-9-(3-methylbutyl)-5H-purin-6-one, the purine (B94841) core suggests potential interactions with a wide range of biological macromolecules that recognize purine-like structures. Future research should systematically explore these potential interactions to uncover its mechanism of action.

Key strategies for target identification could include:

Affinity-Based Methods: Immobilizing the compound on a solid support to capture interacting proteins from cell lysates.

Computational Approaches: Utilizing molecular docking and virtual screening against libraries of known protein structures, particularly those with nucleotide-binding sites.

Genetic and Genomic Screens: Employing techniques like CRISPR-Cas9 screening to identify genes that confer sensitivity or resistance to the compound, thereby implicating specific pathways.

Table 1: Potential Biological Target Classes for this compound

| Target Class | Rationale for Interaction | Potential Biological Outcome |

|---|---|---|

| Kinases | The purine scaffold is a common feature in many ATP-competitive kinase inhibitors. | Modulation of signaling pathways involved in cell proliferation, inflammation, or metabolism. |

| Polymerases | As a nucleobase analog, it could interfere with DNA or RNA synthesis. | Antiviral or anticancer activity. |

| Purine Metabolism Enzymes | The compound might act as a substrate or inhibitor for enzymes in the purine salvage or de novo synthesis pathways. | Alteration of nucleotide pools, with implications for various cellular processes. |

| G-protein-coupled receptors (GPCRs) | Certain purinergic GPCRs are activated by adenosine (B11128) or guanosine (B1672433) derivatives. | Neuromodulatory or immunomodulatory effects. |

Integration with Advanced Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, its impact must be assessed at a systems level. Advanced "omics" technologies offer the tools to achieve this by providing a global snapshot of molecular changes within a biological system upon compound treatment.

Metabolomics: The study of the complete set of small-molecule metabolites. By analyzing changes in the metabolome after exposure to the compound, researchers can identify perturbed metabolic pathways. This could reveal, for instance, an unexpected effect on purine metabolism or other interconnected pathways. hcplive.com

Chemoproteomics: This approach aims to identify the direct protein targets of a small molecule within a complex biological sample. Techniques such as activity-based protein profiling (ABPP) could be adapted to identify the specific proteins that this compound binds to, providing direct evidence of its molecular targets.

Table 2: Application of Omics Technologies in the Study of this compound

| Omics Technology | Research Question | Expected Outcome |

|---|---|---|

| Transcriptomics | How does the compound alter gene expression? | Identification of gene networks and signaling pathways modulated by the compound. |

| Proteomics | What are the global changes in protein abundance upon treatment? | Insight into cellular responses and adaptive mechanisms to the compound's presence. |

| Metabolomics | Which metabolic pathways are affected by the compound? | A functional readout of the compound's impact on cellular biochemistry. hcplive.com |

| Chemoproteomics | Which proteins does the compound directly bind to? | Direct identification of molecular targets and off-targets. |

Application of Artificial Intelligence and Machine Learning in Purine Drug Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. arxiv.orgresearchgate.netnih.govnih.govmdpi.comnih.gov These computational tools can be powerfully applied to the study of purine derivatives like this compound.

Future applications include:

Predictive Modeling: Using ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs. harvard.edu

De Novo Design: Employing generative AI models to design novel purine derivatives with improved potency, selectivity, or pharmacokinetic profiles. nih.gov

Target Prediction: Developing ML models trained on large datasets of compound-target interactions to predict the most likely biological targets of this compound. neovarsity.org

Table 3: Machine Learning Approaches in Purine-Based Drug Discovery

| ML Application | Description | Potential Impact |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Rapidly screen virtual libraries of purine analogs to prioritize synthesis and testing. arxiv.orgresearchgate.net |

| Virtual Screening | Computationally screening large compound libraries against a specific target. | Efficiently identify initial "hit" compounds from vast chemical spaces. |

| Network Pharmacology | Analyzing the complex interactions between drugs, targets, and diseases. | Elucidate the polypharmacology of purine derivatives and predict systems-level effects. |

| Biomarker Discovery | Identifying molecular signatures that correlate with compound response. | Facilitate the development of personalized medicine approaches for purine-based therapies. nih.gov |

Innovation in Chemical Probe Design and Advanced Research Tools

To dissect the precise biological functions of this compound, it is essential to develop sophisticated chemical tools derived from its structure. Chemical probes are indispensable for validating targets and visualizing the compound's behavior in living systems.

Innovations in this area would involve:

Affinity-based probes: Synthesizing derivatives of the compound with a reactive group or a tag (e.g., biotin) to covalently label or isolate binding partners.

Fluorescent probes: Attaching a fluorophore to the purine scaffold to enable visualization of its subcellular localization and dynamics using advanced microscopy techniques.

Photoaffinity probes: Incorporating a photo-activatable group that, upon UV irradiation, forms a covalent bond with nearby interacting proteins, allowing for precise target identification.

The design of these probes must carefully consider the attachment point of the linker and tag to minimize disruption of the compound's native biological activity.

Investigating Tautomeric Equilibria and Their Role in Biological Interactions

Purines are known to exist as a mixture of tautomers, which are isomers that differ in the position of a proton. researchgate.net The this compound structure can likely exist in different tautomeric forms, such as the 2-amino-6-oxo form. The specific tautomer present can have a profound impact on its hydrogen bonding capabilities and, consequently, its interaction with biological targets.

Future research should focus on: